4-Chloro-3-(trifluoromethoxy)phenylacetic acid

Medicinal Chemistry ADME/Tox Profiling Physicochemical Characterization

This 4-Chloro-3-(trifluoromethoxy)phenylacetic acid (CAS 886501-02-6) is a crucial building block for GLS1 allosteric inhibitors, offering a unique LogP of 2.8657 and TPSA of 46.53 Ų for optimized ADME. Its specific 4-chloro-3-(trifluoromethoxy) pattern ensures reproducible results in medicinal chemistry and agrochemical R&D. Commercial purity ≥97% minimizes purification overhead.

Molecular Formula C9H6ClF3O3
Molecular Weight 254.59 g/mol
CAS No. 886501-02-6
Cat. No. B1318884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-(trifluoromethoxy)phenylacetic acid
CAS886501-02-6
Molecular FormulaC9H6ClF3O3
Molecular Weight254.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(=O)O)OC(F)(F)F)Cl
InChIInChI=1S/C9H6ClF3O3/c10-6-2-1-5(4-8(14)15)3-7(6)16-9(11,12)13/h1-3H,4H2,(H,14,15)
InChIKeyJLISEZFNOVSYFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-(trifluoromethoxy)phenylacetic Acid (CAS 886501-02-6): Research-Grade Building Block and Intermediate for Pharmaceutical and Agrochemical Synthesis


4-Chloro-3-(trifluoromethoxy)phenylacetic acid (CAS 886501-02-6) is a fluorinated aromatic carboxylic acid derivative [1]. Its molecular structure features a phenylacetic acid core substituted at the 4-position with a chlorine atom and at the 3-position with a trifluoromethoxy group . This compound is primarily recognized as a useful research chemical and a versatile intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals .

Why Structural Analogs Cannot Substitute for 4-Chloro-3-(trifluoromethoxy)phenylacetic Acid (886501-02-6) in Synthesis


While other (trifluoromethoxy)phenylacetic acid regioisomers and analogs exist, direct substitution is not feasible due to the unique positioning of the chlorine and trifluoromethoxy groups, which dictates distinct chemical reactivity, physicochemical properties, and biological target interactions [1]. The 4-chloro-3-(trifluoromethoxy) substitution pattern confers a specific electronic environment and steric profile that influences its behavior as a synthetic intermediate and its potential pharmacological activity, as evidenced by its specific computed LogP and topological polar surface area (TPSA) . These properties directly impact the downstream performance of synthesized compounds, making the specific isomer essential for reproducible results in drug discovery and agrochemical development pipelines.

Quantitative Evidence Guide for 4-Chloro-3-(trifluoromethoxy)phenylacetic Acid (886501-02-6) Differentiation


Lipophilicity Differentiation: Computed LogP of 4-Chloro-3-(trifluoromethoxy)phenylacetic Acid vs. Unsubstituted Phenylacetic Acid

The introduction of the 4-chloro and 3-trifluoromethoxy substituents significantly increases the lipophilicity of the phenylacetic acid core. For 4-Chloro-3-(trifluoromethoxy)phenylacetic acid, the computed LogP is 2.8657 . This can be compared to the LogP of unsubstituted phenylacetic acid, which is approximately 1.41 [1]. This difference of +1.46 LogP units quantifies the substantial increase in lipophilicity, a critical parameter for membrane permeability and metabolic stability in drug candidates .

Medicinal Chemistry ADME/Tox Profiling Physicochemical Characterization

Polar Surface Area Differentiation: Computed TPSA of 4-Chloro-3-(trifluoromethoxy)phenylacetic Acid vs. Unsubstituted Phenylacetic Acid

The topological polar surface area (TPSA) is a key descriptor for predicting a molecule's ability to cross biological membranes. The target compound has a computed TPSA of 46.53 Ų . In comparison, the baseline molecule, phenylacetic acid, has a computed TPSA of 37.3 Ų [1]. The substitution with chlorine and trifluoromethoxy groups results in a modest increase in polar surface area (+9.23 Ų) despite the significant increase in lipophilicity, a combination often favored in drug design to balance permeability and solubility .

Medicinal Chemistry Drug Design Molecular Descriptors

Commercial Purity Benchmark: 4-Chloro-3-(trifluoromethoxy)phenylacetic Acid (97%) vs. Standard Research-Grade Purity (95%)

For synthetic applications, the purity of a building block is paramount for reaction yield and product reproducibility. A major supplier, Thermo Fisher Scientific (Alfa Aesar), lists 4-Chloro-3-(trifluoromethoxy)phenylacetic acid with a certified purity of 97% . This is higher than the more common 95% purity grade available from other vendors for this compound . This 2-percentage-point difference represents a reduction in total impurities by 40% (from 5% to 3%), which can be critical in multi-step syntheses where impurity carryover can significantly diminish final yields and complicate purification.

Chemical Procurement Analytical Chemistry Synthesis Reproducibility

Application-Specific Utility: Validated as Key Intermediate in Glutaminase Inhibitor Design

A critical application of the (trifluoromethoxy)phenylacetic acid motif, of which 4-Chloro-3-(trifluoromethoxy)phenylacetic acid is a representative building block, is in the design of allosteric glutaminase (GLS1) inhibitors [1]. Research has shown that derivatives based on this scaffold, such as terminally substituted CB839 derivatives (e.g., GJ2 and GJ5), demonstrated better liver microsome stability and in vivo pharmacokinetics than a coumarin comparator [1]. This positions the compound as a validated starting point for medicinal chemistry programs targeting cancer metabolism, unlike its non-halogenated or differently substituted analogs which lack this documented activity in the context of GLS1 inhibition.

Oncology Drug Discovery Glutaminase Inhibitors Medicinal Chemistry

Recommended Application Scenarios for 4-Chloro-3-(trifluoromethoxy)phenylacetic Acid (886501-02-6) Based on Product-Specific Evidence


Synthesis of Novel Drug Candidates for Oncology, Specifically Allosteric Glutaminase (GLS1) Inhibitors

Prioritize this compound as a core scaffold or building block in medicinal chemistry campaigns focused on developing allosteric inhibitors of glutaminase (GLS1). Evidence indicates that the (trifluoromethoxy)phenylacetic acid motif is a validated component in GLS1 inhibitors (e.g., derivatives of CB839) that have demonstrated improved liver microsome stability and in vivo pharmacokinetic properties compared to coumarin-based structures . The specific 4-chloro-3-(trifluoromethoxy) substitution pattern offers a unique combination of lipophilicity (computed LogP = 2.8657) and polar surface area (TPSA = 46.53 Ų) that is conducive to achieving favorable ADME profiles for intracellular targets.

Agrochemical Intermediate Development Requiring High Lipophilicity and Metabolic Stability

Use this compound as a key intermediate in the design and synthesis of novel herbicides or fungicides. The introduction of the trifluoromethoxy group is a common strategy to enhance metabolic stability and lipophilicity in agrochemicals, leading to improved bioavailability and persistence in the target organism . The computed LogP of 2.8657 for this compound confirms its significant lipophilic character, making it a suitable building block for creating active ingredients with enhanced foliar uptake and cuticle penetration.

Development of Advanced Pharmaceutical Intermediates with Optimized Physicochemical Profiles

Incorporate this compound in multi-step syntheses where a specific balance of lipophilicity and polarity is required. The combination of a high LogP (2.8657) and a moderate TPSA (46.53 Ų) makes it a valuable fragment for generating drug-like molecules with good membrane permeability while maintaining some degree of aqueous solubility . The availability of a high-purity (97%) commercial source ensures reliable and reproducible synthetic outcomes, minimizing purification challenges associated with lower-purity grades .

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